N-(6-methylphenanthridin-8-yl)benzamide
Description
Properties
CAS No. |
861814-97-3 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(6-methylphenanthridin-8-yl)benzamide |
InChI |
InChI=1S/C21H16N2O/c1-14-19-13-16(23-21(24)15-7-3-2-4-8-15)11-12-17(19)18-9-5-6-10-20(18)22-14/h2-13H,1H3,(H,23,24) |
InChI Key |
VPFWDOCVUWYSJX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Anticancer Potential
- CTPB and CTB : These benzamide derivatives exhibit dual roles as HAT activators (CTPB) or inhibitors (anacardic acid analogs), demonstrating structure-dependent modulation of epigenetic targets .
- N-(Phenylcarbamoyl) Benzamide : Demonstrated cytotoxic effects in preliminary studies, highlighting the role of carbamoyl groups in bioactivity .
ADMET and Pharmacokinetic Profiles
While ADMET data for this compound is unavailable, comparisons can be drawn from similar compounds:
- N-(Phenylcarbamoyl) Benzamide : Predicted to have moderate intestinal absorption and low blood-brain barrier penetration, typical of polar benzamide derivatives .
- CTPB : The pentadecyl chain likely increases metabolic stability but may reduce solubility, a trade-off avoided by the methyl group in the target compound .
Preparation Methods
Amide Bond Formation via Silica and Palladium Catalysis
One of the foundational steps in the synthesis of N-(6-methylphenanthridin-8-yl)benzamide is the formation of the amide bond between the benzoyl moiety and the phenanthridinyl amine. A sustainable method involves the use of activated K60 silica as a catalyst for direct amide bond formation. This method has been shown to efficiently catalyze the coupling of aromatic amines with carboxylic acids or their derivatives under mild conditions, minimizing the use of hazardous reagents.
- Catalyst: Activated K60 silica
- Substrates: Aromatic amines (e.g., 6-methylphenanthridin-8-amine) and benzoyl derivatives
- Reaction Conditions: Typically carried out under reflux or mild heating, with solvent and catalyst optimization to maximize yield
- Advantages: Sustainable, avoids harsh coupling reagents, and allows for substrate scope expansion
However, limitations exist with bulky or polar substrates, which may affect reaction efficiency.
Palladium-Catalyzed Intramolecular C–H Arylation and Cyclization
The phenanthridine core, including the 6-methyl substitution, is often constructed via palladium-catalyzed intramolecular C–H arylation. This method allows for the cyclization of N-arylbenzamide precursors to form phenanthridin-6(5H)-one derivatives, closely related to the target compound.
- Catalyst: Palladium complexes such as Pd(tfs)2(MeCN)2
- Mechanism: Involves oxidative C–H activation followed by intramolecular arylation to form the phenanthridine ring system.
- Reaction Outcome: Formation of phenanthridin-6(5H)-one derivatives, which can be further modified to introduce methyl groups at the 6-position.
- Selectivity: High selectivity towards phenanthridinone products, although side products may form due to homo-coupling or other pathways.
This approach is useful for synthesizing complex phenanthridine-based amides, including this compound, by starting from appropriately substituted benzamide precursors.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Silica-Catalyzed Amide Formation | Activated K60 silica, aromatic amines, benzoyl derivatives | Mild heating or reflux, solvent-dependent | Sustainable, avoids harsh reagents | Limited with bulky/polar substrates |
| Pd-Catalyzed Intramolecular C–H Arylation | Pd(tfs)2(MeCN)2, N-arylbenzamide precursors | Oxidative conditions, heating | High selectivity, forms phenanthridinone core | Side products possible, requires Pd catalyst |
| Cyclo-Condensation Approach | 2-Hydroxybenzaldehyde derivatives, benzoylglycine, acetic anhydride | Reflux in acetic anhydride & sodium acetate | Simple setup, yields complex benzamides | May require adaptation for phenanthridine |
Detailed Research Findings
Ledingham (2016) demonstrated the use of silica and palladium catalysis for amide bond formation and intramolecular C–H functionalization to synthesize phenanthridinone derivatives. The Pd-catalyzed route showed high selectivity for phenanthridinones, including methyl-substituted analogs, though challenges remain in one-pot syntheses and with substrate scope.
The palladium catalyst Pd(tfs)2(MeCN)2 was characterized by X-ray diffraction and shown to exist in a cis-configuration, crucial for its catalytic activity in forming phenanthridinones from N-phenylbenzamide derivatives.
Mechanistic studies revealed multiple palladium species in the catalytic cycle and proposed pathways for the formation of phenanthridinone products via oxidative C–H activation and intramolecular arylation.
Alternative synthetic strategies involving cyclo-condensation and benzoylglycine derivatives have been successfully employed for related benzamide compounds, providing a potential route for derivatives of this compound.
Q & A
Q. Q. Resolving conflicting reports on benzamide cytotoxicity: How to reconcile IC variability?
- Factors to Investigate :
- Cell Line Variability : HeLa vs. MCF-7 may differ in drug uptake (e.g., P-gp expression).
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters bioavailability .
- Batch Purity : Confirm compound integrity via NMR (>95% purity; residual solvents <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
